molecular formula C6H11NO2 B2802179 3-Hydroxy-1-methylpiperidin-2-one CAS No. 33341-99-0

3-Hydroxy-1-methylpiperidin-2-one

Cat. No.: B2802179
CAS No.: 33341-99-0
M. Wt: 129.159
InChI Key: PESIJJGWDALPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-methylpiperidin-2-one is a versatile organic compound belonging to the piperidinone family It is characterized by a piperidine ring with a hydroxyl group at the third position and a methyl group at the first position

Safety and Hazards

The safety information for 3-Hydroxy-1-methylpiperidin-2-one includes hazard statements H302, H315, H319, H335, which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of more efficient and economical approaches for the synthesis of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-1-methylpiperidin-2-one can be synthesized through various methods. One common approach involves the asymmetric synthesis from commercially available D-phenylglycinol and delta-valerolactone. The process includes alkylation with s-BuLi, which can be performed with or without hydroxyl group protection . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as tert-butyldimethylsilyl chloride for hydroxyl protection .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient and economical approaches, such as the one involving delta-valerolactone and D-phenylglycinol, is preferred to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methylpiperidin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

3-hydroxy-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESIJJGWDALPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33341-99-0
Record name 3-hydroxy-1-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-1-methyl-1H-pyridin-2-one (11.5 g, 91.91 mmol) and Ru/Al2O3 (2.5 g) in methanol (120 mL) was stirred under hydrogen (10 bar) in a 250-mL pressure reactor for 48 hr at 50° C. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (11.3 g, 90%) as a brown oil: 1H NMR (400 MHz, DMSO delta 3.85-3.82 (m, 1H), 3.28-3.18 (m, 2H), 2.79 (s, 3H), 1.98-1.92 (m, 1H), 1.87-1.81 (m, 1H), 1.75-1.69 (m, 1H), 1.64-1.55 (m, 1H).
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru Al2O3
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.